In Vitro Potency at the Norepinephrine Transporter: Edivoxetine vs. Atomoxetine and Duloxetine
Edivoxetine exhibits markedly higher in vitro potency at the human norepinephrine transporter (NET) compared to both atomoxetine and duloxetine, as determined by an integrated pharmacokinetic-pharmacodynamic model using the plasma biomarker 3,4-dihydroxyphenylglycol (DHPG). The unbound plasma drug concentration required to achieve 50% inhibition (IC50U) of plasma DHPG was 0.041 nM for edivoxetine, 0.136 nM for atomoxetine, and 0.973 nM for duloxetine [1]. This corresponds to an approximately 3.3-fold greater potency for edivoxetine over atomoxetine and a 24-fold greater potency over duloxetine in the peripheral compartment.
| Evidence Dimension | In vitro NET inhibition potency (unbound plasma IC50U based on DHPG reduction) |
|---|---|
| Target Compound Data | 0.041 nM (edivoxetine) |
| Comparator Or Baseline | 0.136 nM (atomoxetine); 0.973 nM (duloxetine) |
| Quantified Difference | 3.3-fold more potent than atomoxetine; 24-fold more potent than duloxetine |
| Conditions | Pharmacokinetic-pharmacodynamic modeling of data from 5 clinical trials in healthy subjects (n = 160); indirect response model relating drug plasma concentration to DHPG concentration in plasma [1]. |
Why This Matters
Higher in vitro potency at NET may allow for lower clinical doses to achieve equivalent or greater target engagement, potentially reducing off-target drug burden and improving the therapeutic window.
- [1] Kielbasa W, Lobo E. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans. J Clin Pharmacol. 2015 Dec;55(12):1422-31. doi: 10.1002/jcph.551. View Source
